molecular formula C17H27N7O2 B2573668 (S)-tert-Butyl 4-(6-amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate CAS No. 1616415-40-7

(S)-tert-Butyl 4-(6-amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate

Cat. No.: B2573668
CAS No.: 1616415-40-7
M. Wt: 361.45
InChI Key: GSZCWZVSAVPVOW-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic molecule featuring a pyrazolo[3,4-d]pyrimidine core fused with a piperazine ring. The (S)-stereochemistry at the 3-methylpiperazine position and the tert-butyl carbamate group enhance its pharmacokinetic properties, including solubility and metabolic stability. The 6-amino and 1,3-dimethyl substituents on the pyrazolo-pyrimidine scaffold are critical for bioactivity, likely influencing interactions with biological targets such as kinases or phosphodiesterases .

Properties

IUPAC Name

tert-butyl (3S)-4-(6-amino-1,3-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N7O2/c1-10-9-23(16(25)26-17(3,4)5)7-8-24(10)14-12-11(2)21-22(6)13(12)19-15(18)20-14/h10H,7-9H2,1-6H3,(H2,18,19,20)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSZCWZVSAVPVOW-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=NC(=NC3=C2C(=NN3C)C)N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1C2=NC(=NC3=C2C(=NN3C)C)N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidine core This can be achieved through a cyclization reaction involving appropriate precursors such as amines and diketones

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carboxylate Group

The tert-butyl carbamate (Boc) group serves as a protective moiety for the piperazine nitrogen, enabling selective reactivity at other sites. Acidic cleavage is the primary method for Boc removal:

Reaction ConditionsOutcomeSource
Trifluoroacetic acid (TFA) in DCMCleavage of Boc group to yield a free piperazine amine intermediate
HCl in dioxaneDeprotection under milder acidic conditions

This deprotection step is critical for subsequent functionalization of the piperazine ring, such as alkylation or acylation .

Nucleophilic Aromatic Substitution (SNAr) at the Pyrazolo[3,4-d]Pyrimidine Core

The electron-deficient pyrazolo[3,4-d]pyrimidine system facilitates SNAr reactions at the 4-position, where the amino group acts as a leaving group under basic conditions:

Reagents/ConditionsProducts/ApplicationsSource
Cyclohexyl MgCl in tolueneSubstitution with aryl/heteroaryl halides for structural diversification
K2CO3 in DMF at 80°CCoupling with boronic acids via Suzuki-Miyaura cross-coupling

For example, intermediates with similar pyrazolo[3,4-d]pyrimidine scaffolds undergo SNAr with aryl halides to generate biaryl derivatives .

Functionalization of the Primary Amine Group

The 6-amino group on the pyrazolo[3,4-d]pyrimidine ring is amenable to alkylation, acylation, and urea/thiourea formation:

Reaction TypeReagents/ConditionsProductsSource
AcylationAcetic anhydride, pyridineAcetamide derivatives
Urea formationTriphosgene, aminesUrea-linked bioactive analogs
Reductive alkylationAldehydes, NaBH3CNSecondary amines

These modifications are pivotal in medicinal chemistry for optimizing target binding affinity .

Piperazine Ring Modifications

The stereospecific (S)-configured piperazine ring participates in alkylation and cross-coupling reactions:

ReactionConditionsOutcomeSource
N-AlkylationAlkyl halides, K2CO3Quaternary ammonium derivatives
Buchwald-Hartwig couplingPd catalysts, aryl halidesArylpiperazine analogs

For instance, tert-butyl-protected piperazine intermediates undergo palladium-catalyzed couplings to introduce aryl groups .

Reductive Transformations

Selective reduction of nitro or carbonyl groups in related analogs has been reported, though direct data for this compound is limited:

SubstrateReagents/ConditionsProductsSource
Nitro intermediatesH2, Pd/CAmines
Ester groupsLiAlH4Alcohols

LiAlH4 reduction of esters in structurally similar compounds suggests potential applicability to this molecule’s tert-butyl ester .

Heterocycle Functionalization

The pyrazole ring (positions 1 and 3) can undergo methylation or halogenation, though steric hindrance from existing methyl groups may limit reactivity:

ReactionConditionsOutcomeSource
HalogenationNBS, AIBNBrominated derivatives
MethylationCH3I, Ag2OQuaternary ammonium salts

Stability and Side Reactions

  • Hydrolytic Sensitivity : The tert-butyl ester is stable under basic conditions but hydrolyzes in strong acids (e.g., TFA) .

  • Thermal Stability : Decomposition observed above 200°C, necessitating low-temperature storage (2–8°C under inert gas) .

Comparative Reactivity with Analogs

The (S)-stereochemistry and methyl substitution on the piperazine ring confer distinct reactivity compared to non-chiral or unmethylated analogs:

FeatureImpact on ReactivitySource
(S)-ConfigurationSteric hindrance modulates nucleophilic substitution rates
3-MethylpiperazineReduces conformational flexibility, affecting coupling yields

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit anticancer properties. Specifically, compounds similar to (S)-tert-butyl 4-(6-amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate have been studied for their ability to inhibit tumor cell proliferation and induce apoptosis in cancerous cells. For instance, studies have shown that related compounds can target specific kinases involved in cancer progression, leading to reduced tumor growth in vitro and in vivo models .

Neurological Research

The compound's structural features suggest potential applications in treating neurodegenerative diseases such as Alzheimer's disease. Research has focused on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives that can modulate neuroinflammatory pathways and improve cognitive function. The ability of these compounds to cross the blood-brain barrier enhances their therapeutic potential in neurological disorders .

Synthetic Pathways

The synthesis of (S)-tert-butyl 4-(6-amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate typically involves multi-step processes that include:

  • Formation of the pyrazolo[3,4-d]pyrimidine core.
  • Coupling reactions to attach the piperazine moiety.
    This synthetic approach allows for the modification of various functional groups to optimize biological activity and pharmacokinetic properties.

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives and evaluated their anticancer activities against several cancer cell lines. The results demonstrated that specific modifications to the piperazine ring significantly enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells .

Case Study 2: Neuroprotective Effects

Another research project investigated the neuroprotective effects of related compounds on neuronal cell cultures exposed to oxidative stress. The findings indicated that these compounds could reduce neuronal death and inflammation markers, suggesting their potential as therapeutic agents for neurodegenerative conditions .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reported Bioactivity/Applications Reference
(S)-tert-Butyl 4-(6-amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate Pyrazolo[3,4-d]pyrimidine + piperazine 6-amino, 1,3-dimethyl, (S)-3-methylpiperazine, tert-butyl carbamate Kinase inhibition (inferred from analogs)
tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate Pyrimidine + piperazine 2-amino, 4-(2-hydroxyphenyl), methyl-piperazine linkage Antimicrobial (S. aureus, P. aeruginosa)
tert-Butyl 4-((4-ethoxy-3-(1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl)sulfonyl)piperazine-1-carboxylate Pyrazolo[4,3-d]pyrimidine + piperazine Ethoxy, sulfonyl, 1-methyl-7-oxo-3-propyl Phosphodiesterase inhibition
tert-Butyl 3-(4-(1H-1,2,4-triazol-1-yl)phenyl)piperazine-1-carboxylate Piperazine + triazole 1,2,4-triazole, phenyl linkage Synthetic intermediate for drug discovery

Key Observations:

However, the sulfonyl and ethoxy groups in may enhance binding affinity compared to the amino and methyl groups in the target compound. The antimicrobial activity of the pyrimidine derivative in highlights the importance of the 2-hydroxyphenyl substituent, absent in the target compound, which likely directs selectivity toward bacterial targets.

Synthetic Accessibility: The target compound’s synthesis likely follows methods similar to those in , involving tert-butyl carbamate protection and nucleophilic substitution. However, the stereoselective introduction of the (S)-3-methyl group requires chiral resolution or asymmetric catalysis, adding complexity compared to non-stereospecific analogs .

Physicochemical Properties: The tert-butyl carbamate group in all listed compounds improves lipophilicity and membrane permeability.

Biological Activity

(S)-tert-Butyl 4-(6-amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate, a compound with the CAS number 1616415-40-7, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula of this compound is C17H27N7O2, with a molecular weight of 361.44 g/mol. It has a polar surface area (PSA) of 102.40 Ų and a logP value of 2.28, indicating moderate lipophilicity which may influence its bioavailability and pharmacokinetics .

PropertyValue
Molecular FormulaC17H27N7O2
Molecular Weight361.44 g/mol
Polar Surface Area (PSA)102.40 Ų
LogP2.28

Research indicates that compounds similar to (S)-tert-Butyl 4-(6-amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate often target the phosphoinositide 3-kinase delta (PI3Kδ) pathway. PI3Kδ is involved in various cellular processes including immune response regulation and cancer progression. Inhibition of this pathway can lead to reduced proliferation and increased apoptosis in cancer cells .

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives:

  • Cell Line Studies : Compounds structurally related to (S)-tert-butyl derivatives have shown significant inhibitory effects on various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). For instance, certain derivatives exhibited IC50 values ranging from 3.0 µM to over 10 µM against these cell lines, demonstrating substantial anticancer activity .
  • Mechanistic Insights : The mechanism often involves the induction of apoptosis through caspase activation and modulation of signaling pathways related to cell survival and proliferation. For example, a derivative demonstrated a notable increase in caspase-3 levels, suggesting activation of apoptotic pathways in treated cells .

Study 1: Targeting PI3Kδ

A recent study synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives that were evaluated for their selectivity against PI3Kδ. The most potent inhibitors had IC50 values as low as 18 nM, indicating strong potential for therapeutic applications in diseases where PI3Kδ plays a critical role .

Study 2: Antiproliferative Activity

Another investigation focused on the antiproliferative effects of various pyrazolo derivatives on human cancer cell lines. It was found that specific modifications to the piperazine moiety enhanced activity against MCF-7 cells with some compounds achieving IC50 values below 10 µM, comparable to established chemotherapeutics like doxorubicin .

Q & A

Q. Table 1: Yield Optimization via Solvent Systems

Solvent Ratio (Hexane:EtOAc)Purity (%)Yield (%)
8:18570
4:19580
2:19975
Data adapted from .

Advanced: How to resolve stereochemical challenges in synthesizing the 3-methylpiperazine moiety?

Methodological Answer:

  • Chiral Resolution : Use (S)-3-methylpiperazine precursors with Boc protection to retain stereochemical integrity during coupling reactions. Monitor enantiomeric excess via chiral HPLC .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) confirms the (S)-configuration, as demonstrated for tert-butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate derivatives .
  • Dynamic Kinetic Resolution : Apply palladium-catalyzed reductive cyclization to control stereochemistry, leveraging formic acid derivatives as CO surrogates .

Basic: What spectroscopic methods confirm the tert-butyl carbamate and pyrazolopyrimidine groups?

Methodological Answer:

  • NMR :
    • ¹H NMR : Tert-butyl protons appear as a singlet at δ 1.4–1.5 ppm. Pyrazolopyrimidine NH₂ signals resonate at δ 5.8–6.2 ppm (broad) .
    • ¹³C NMR : Boc carbonyl (C=O) at ~155 ppm; pyrazolopyrimidine C-4 and C-6 carbons at 150–160 ppm .
  • Mass Spectrometry : ESI-MS confirms molecular ions (e.g., [M+H]⁺ at m/z 443.2) and fragmentation patterns (e.g., loss of tert-butyl group: [M+H-100]⁺) .

Advanced: How to integrate computational chemistry with experimental data to predict biological activity?

Methodological Answer:

  • Docking Studies : Use PyMOL or AutoDock to model interactions with phosphodiesterase (PDE) enzymes, guided by structural analogs like tert-butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate .
  • QSAR Modeling : Correlate logP (2.1–2.5) and polar surface area (85–95 Ų) with cellular permeability data from similar pyrazolopyrimidine derivatives .
  • MD Simulations : Simulate stability of the tert-butyl group in hydrophobic binding pockets, validated by SC-XRD data .

Data Contradiction: How to address discrepancies in reaction conditions for tert-butyl carbamate-protected piperazines?

Methodological Answer:

  • Case Study : reports reactions at 20°C for 2 hours, while uses 0°C for 1 hour.
    • Resolution : Conduct a Design of Experiments (DoE) to test temperature (0–25°C) and time (1–4 hours). Optimal conditions balance yield (70–80%) and purity (>95%) .
  • Catalyst Screening : Compare Pd/C vs. Pd(OAc)₂ in reductive amination steps; Pd/C minimizes byproducts in polar solvents (e.g., MeOH) .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Store at -20°C under inert gas (N₂/Ar) in sealed, light-resistant containers.
  • Avoid aqueous environments: Hydrolysis of the Boc group occurs at pH < 4 or > 8 .

Advanced: How to analyze cellular uptake and metabolism of this compound?

Methodological Answer:

  • LC-MS/MS : Quantify intracellular concentrations in HEK-293 cells using a deuterated internal standard (e.g., d₃-tert-butyl analog) .
  • Metabolite Profiling : Identify N-demethylation products via high-resolution MS and compare with synthetic standards (e.g., 6-amino-1H-pyrazolo[3,4-d]pyrimidin-4-amine) .

Basic: How to troubleshoot low yields in the final coupling step?

Methodological Answer:

  • Activation : Pre-activate the pyrazolopyrimidine with HATU or EDCI in DMF to enhance nucleophilicity .
  • Solvent Optimization : Switch from THF to DCM for better solubility of Boc-protected intermediates .
  • Byproduct Removal : Use Si-Trisamine columns to scavenge unreacted amines .

Advanced: What structural analogs are valuable for SAR studies?

Methodological Answer:

  • Key Analogs :
    • 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine : Modifies electronic properties for kinase inhibition studies .
    • tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate : Tests halogen bonding in PDE binding .
  • Similarity Analysis : Use Tanimoto coefficients (>0.6) to prioritize analogs from databases like PubChem .

Data Contradiction: How to validate conflicting LogP values reported for this compound?

Methodological Answer:

  • Experimental Measurement : Perform shake-flask assays (octanol/water) with UV detection (λ = 260 nm). Average LogP = 2.3 ± 0.2 .
  • Computational Cross-Check : Compare results from MarvinSketch (2.1) and ACD/Labs (2.5); discrepancies arise from differing fragmentation rules .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.